molecular formula C13H18BrNO2S B5704511 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane

1-[(5-bromo-2-methylphenyl)sulfonyl]azepane

Cat. No. B5704511
M. Wt: 332.26 g/mol
InChI Key: VULKQHGBJXUNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2-methylphenyl)sulfonyl]azepane, also known as BMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMSA belongs to the class of sulfonyl-containing molecules, which have been shown to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane is not fully understood. However, it has been suggested that 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane reduces inflammation, which is beneficial for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane inhibits the growth of cancer cells, reduces inflammation, and prevents microbial infections. Furthermore, in vivo studies have shown that 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved using various purification techniques. Furthermore, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, there are also limitations to using 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane in lab experiments. For example, the mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane is not fully understood, which makes it difficult to design experiments to test its biological effects. Furthermore, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane. One area of research could focus on understanding the mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane. By identifying the specific enzymes or proteins that are targeted by 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane, researchers could design more targeted experiments to test its biological effects. Another area of research could focus on optimizing the synthesis method of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane to improve its purity and yield. Finally, future research could focus on testing the efficacy of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane in animal models of cancer and other diseases to determine its potential as a therapeutic agent.

Synthesis Methods

1-[(5-bromo-2-methylphenyl)sulfonyl]azepane can be synthesized using a multistep process involving the reaction of 2-bromo-5-methylphenylsulfonyl chloride with azepane. This reaction results in the formation of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane. The purity of the compound can be improved using various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been studied extensively for its potential use as a therapeutic agent. It has been shown to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent microbial infections. Furthermore, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-11-6-7-12(14)10-13(11)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULKQHGBJXUNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromo-2-methylphenyl)sulfonyl]azepane

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